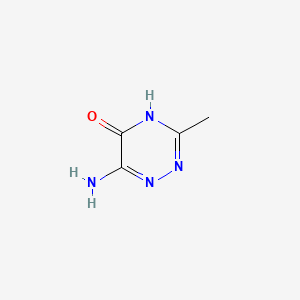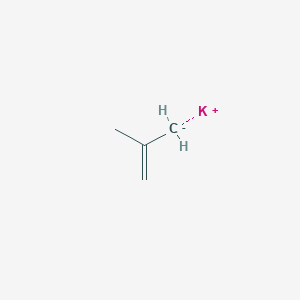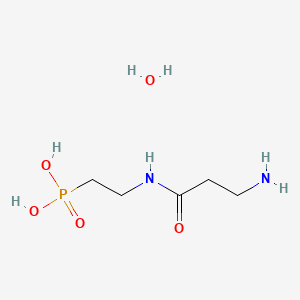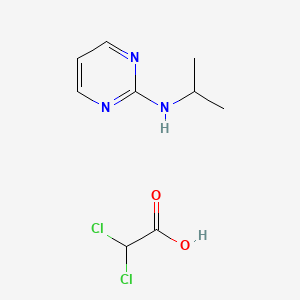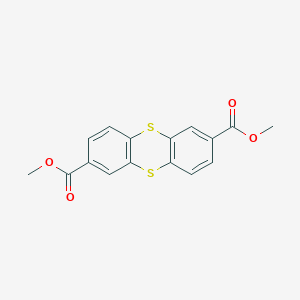
Dimethyl thianthrene-2,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl thianthrene-2,7-dicarboxylate is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which is known for its ease of oxidation and unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl thianthrene-2,7-dicarboxylate typically involves the reaction of thianthrene with dimethyl acetylenedicarboxylate under specific conditions. One common method involves the use of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl thianthrene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: Reduction reactions can lead to the formation of thianthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as sulfuric acid.
Reduction: Reducing agents like zinc or tin chloride.
Substitution: Various halogenated reagents and bases.
Major Products Formed: The major products formed from these reactions include various thianthrene derivatives, which can have different functional groups attached depending on the specific reaction conditions .
Applications De Recherche Scientifique
Dimethyl thianthrene-2,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of dimethyl thianthrene-2,7-dicarboxylate involves its ability to undergo redox reactions. The sulfur atoms in the compound play a crucial role in its reactivity, allowing it to participate in electron transfer processes. This makes it useful in supramolecular chemistry and the development of organic chemical reactions .
Comparaison Avec Des Composés Similaires
Thianthrene: The parent compound, known for its ease of oxidation.
Dimethyl acetylenedicarboxylate: A versatile reagent in organic synthesis.
Biphenyl dimethyl dicarboxylate: Used in various chemical reactions and industrial applications
Uniqueness: Dimethyl thianthrene-2,7-dicarboxylate is unique due to its specific structural properties and reactivity. The presence of sulfur atoms and the dicarboxylate groups make it highly reactive and suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
65178-26-9 |
|---|---|
Formule moléculaire |
C16H12O4S2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
dimethyl thianthrene-2,7-dicarboxylate |
InChI |
InChI=1S/C16H12O4S2/c1-19-15(17)9-3-5-11-13(7-9)21-12-6-4-10(16(18)20-2)8-14(12)22-11/h3-8H,1-2H3 |
Clé InChI |
PFLXFNXTWWECMK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


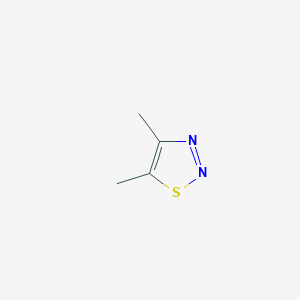
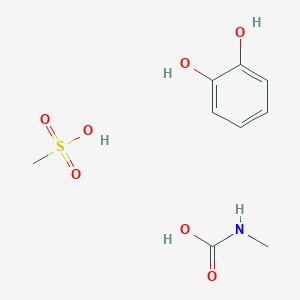
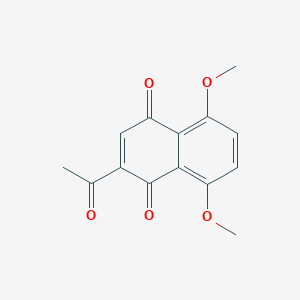

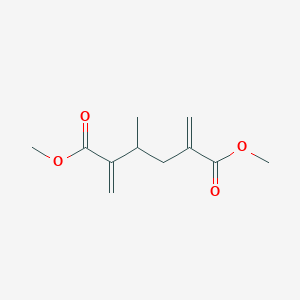
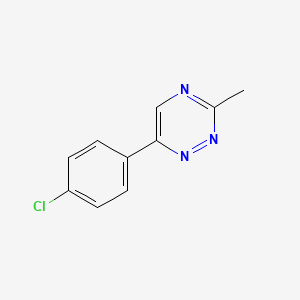
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
